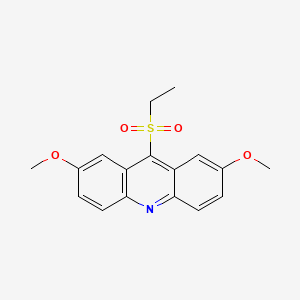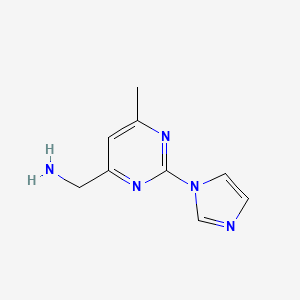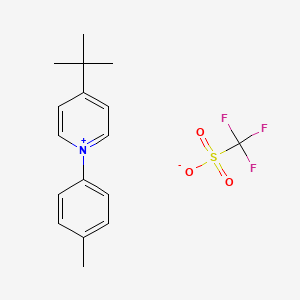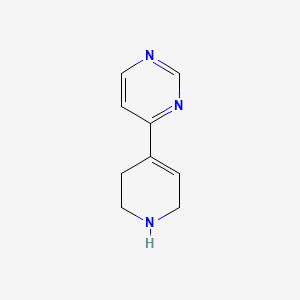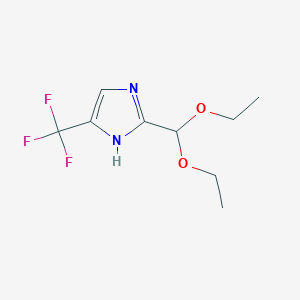
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE is a synthetic organic compound characterized by the presence of both diethoxymethyl and trifluoromethyl groups attached to an imidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and bioactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the radical trifluoromethylation of imidazole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed trifluoromethylation. For example, copper-catalyzed trifluoromethylation using trifluoromethyltrimethylsilane (TMSCF3) has been reported to be effective for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethoxymethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings.
Wissenschaftliche Forschungsanwendungen
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance
Wirkmechanismus
The mechanism of action of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(DIETHOXYMETHYL)-1H-IMIDAZOLE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE: Lacks the diethoxymethyl group, affecting its reactivity and applications.
2-(METHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE: Contains a methoxymethyl group instead of diethoxymethyl, leading to variations in its chemical behavior.
Uniqueness
The presence of both diethoxymethyl and trifluoromethyl groups in 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE makes it unique, as it combines the stability and bioactivity conferred by the trifluoromethyl group with the reactivity of the diethoxymethyl group. This dual functionality enhances its versatility in various applications .
Eigenschaften
CAS-Nummer |
143359-55-1 |
|---|---|
Molekularformel |
C9H13F3N2O2 |
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C9H13F3N2O2/c1-3-15-8(16-4-2)7-13-5-6(14-7)9(10,11)12/h5,8H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
UGVGEAVLNXDEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=NC=C(N1)C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



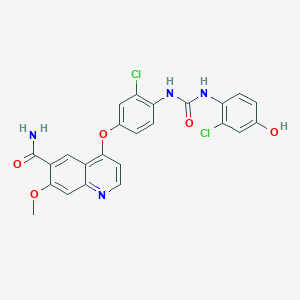

![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
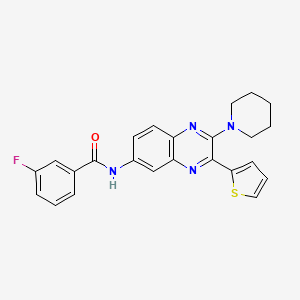
![5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B12928120.png)
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
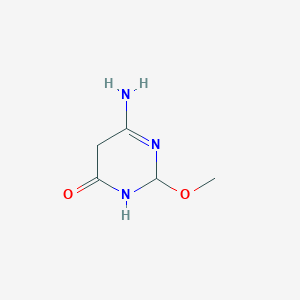
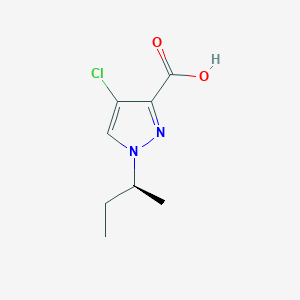
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
